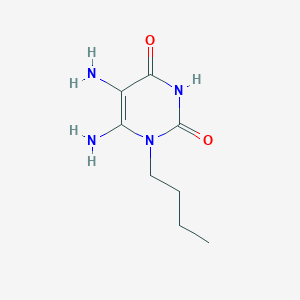
1-Butyl-5,6-diaminouracil
Cat. No. B8679294
M. Wt: 198.22 g/mol
InChI Key: OBWROQGNIMBKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04804664
Procedure details


52.8 g (0.27 mol) of 6-amino-1-butyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione (IX) was dissolved in 1 l of DMF at 90° C. and catalytically hydrogenated in the presence of 0.1 g PtO2 for 18 hours and at room temperature and at a pressure of 200 KPa. The catalyst and the crystals were filtered off and washed with ethanol. Yield 36.6 g (67%) (X), NMR.
Name
6-amino-1-butyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione
Quantity
52.8 g
Type
reactant
Reaction Step One

[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([CH2:8][CH2:9][CH2:10][CH3:11])[C:6](=[O:12])[NH:5][C:4](=[O:13])[C:3]=1[N:14]=O>CN(C=O)C.O=[Pt]=O>[CH2:8]([N:7]1[C:2]([NH2:1])=[C:3]([NH2:14])[C:4](=[O:13])[NH:5][C:6]1=[O:12])[CH2:9][CH2:10][CH3:11]
|
Inputs


Step One
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst and the crystals were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)N1C(NC(C(=C1N)N)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
